Cas no 165739-70-8 (8-Chloro-3-methoxy-5,6-dihydro-11H-benzo5,6-cyclohepta1,2-bpyridin-11- one)

8-Chloro-3-methoxy-5,6-dihydro-11H-benzo5,6-cyclohepta1,2-bpyridin-11- one Chemical and Physical Properties
Names and Identifiers
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- 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one
- 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-β]pyridin-11- one
- 11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one,8-chloro-5,6-dihydro-3-methoxy-
- 8-chloro-3-methoxy-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-one
- 11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one,8-chloro-5,6-dihydro-3-methoxy
- 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-A'A
- 8-CHLORO-3-METHOXY-5,6-DIHYDRO-11H-BENZO[5,6]CYCLOHEPTA[1,2-b]PYRIDIN-11-ONE
- Afas]pyridin-11-one
- 8-Chloro-5,6-dihydro-3-Methoxy-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
- 165739-70-8
- 13-chloro-6-methoxy-4-azatricyclo[9.4.0.0?,?]pentadeca-1(11),3,5,7,12,14-hexaen-2-one
- DTXSID80593324
- 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1 ,2-b]pyridin-11-one
- AKOS030255517
- SCHEMBL6176649
- FT-0664757
- 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one
- 13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-beta]pyridin-11- one
- AVMFXNZOPNREGM-UHFFFAOYSA-N
- 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo5,6-cyclohepta1,2-bpyridin-11- one
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- Inchi: InChI=1S/C15H12ClNO2/c1-19-12-7-10-3-2-9-6-11(16)4-5-13(9)15(18)14(10)17-8-12/h4-8H,2-3H2,1H3
- InChI Key: AVMFXNZOPNREGM-UHFFFAOYSA-N
- SMILES: ClC1=CC2CCC3=CC(OC)=CN=C3C(=O)C=2C=C1
Computed Properties
- Exact Mass: 273.05600
- Monoisotopic Mass: 273.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.306
- Boiling Point: 477.3°C at 760 mmHg
- Flash Point: 242.5°C
- Refractive Index: 1.611
- PSA: 39.19000
- LogP: 3.07320
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo5,6-cyclohepta1,2-bpyridin-11- one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C367958-100mg |
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one |
165739-70-8 | 100mg |
$ 856.00 | 2023-04-18 | ||
TRC | C367958-200mg |
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one |
165739-70-8 | 200mg |
$ 1590.00 | 2023-04-18 | ||
TRC | C367958-25mg |
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one |
165739-70-8 | 25mg |
$ 242.00 | 2023-09-08 | ||
TRC | C367958-50mg |
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one |
165739-70-8 | 50mg |
$ 442.00 | 2023-04-18 | ||
TRC | C367958-5mg |
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one |
165739-70-8 | 5mg |
$ 81.00 | 2023-09-08 | ||
TRC | C367958-10mg |
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one |
165739-70-8 | 10mg |
$ 150.00 | 2023-09-08 |
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo5,6-cyclohepta1,2-bpyridin-11- one Related Literature
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
Additional information on 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo5,6-cyclohepta1,2-bpyridin-11- one
Professional Introduction to Compound with CAS No. 165739-70-8 and Product Name: 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6-cyclohepta[1,2-bpyridin]-11-one
Compound with the CAS number 165739-70-8 and the product name 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6-cyclohepta[1,2-bpyridin]-11-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzopyrido-pyridazine class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a chloro substituent at the 8-position and a methoxy group at the 3-position, contributes to its unique chemical properties and reactivity.
The molecular framework of this compound incorporates a fused bicyclic system consisting of a benzopyridine core and a cycloheptane ring. This structural motif is not only intriguing from a chemical standpoint but also offers a scaffold that can be modified to enhance pharmacological activity. The dihydro functionality at the 5,6-position suggests that this compound may exhibit reduced aromaticity compared to its unsubstituted counterparts, which could influence its metabolic stability and bioavailability.
In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their potential applications in drug discovery. The benzopyrido-pyridazine scaffold has been particularly studied for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative diseases. The 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6-cyclohepta[1,2-bpyridin]-11-one structure presents an excellent opportunity for further investigation due to its unique combination of substituents that may modulate its biological activity.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The chloro group at the 8-position can serve as a point of attachment for further derivatization, allowing chemists to explore different analogs with tailored properties. Similarly, the methoxy group at the 3-position can be modified to enhance solubility or target specific biological pathways. These features make this compound a valuable asset in medicinal chemistry libraries.
Recent studies have highlighted the importance of benzopyrido-pyridazine derivatives in pharmacological research. For instance, related compounds have shown promise in preclinical trials as inhibitors of kinases and other enzymes implicated in cancer. The structural similarity of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6-cyclohepta[1,2-bpyridin]-11-one to these known active molecules suggests that it may exhibit comparable or even superior biological activity. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic applications.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The fused bicyclic system requires careful planning to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and palladium-mediated couplings, may be employed to construct the desired framework efficiently. Additionally, computational chemistry techniques can aid in predicting reaction outcomes and optimizing synthetic routes.
In conclusion,8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6-cyclohepta[1,2-bpyridin]-11-one represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for further exploration as a lead compound or intermediate in drug development. As our understanding of heterocyclic chemistry continues to advance,165739-70-8 will undoubtedly play a crucial role in discovering new therapeutic agents that address unmet medical needs.
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